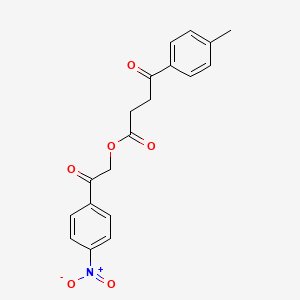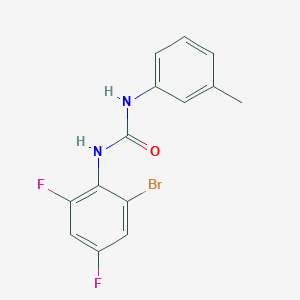![molecular formula C20H8Cl4N2O4S B4966472 4,5,6,7-tetrachloro-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4966472.png)
4,5,6,7-tetrachloro-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-tetrachloro-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione, also known as TNID, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. TNID is a heterocyclic organic compound that contains both chlorine and nitro groups, making it a highly reactive molecule.
Mécanisme D'action
The mechanism of action of 4,5,6,7-tetrachloro-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light. ROS are highly reactive molecules that can cause damage to cellular components such as DNA, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxicity against cancer cells, but its effects on normal cells are not well understood. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to exhibit antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4,5,6,7-tetrachloro-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione is its high reactivity, which makes it a useful tool in various laboratory experiments. However, its high reactivity also makes it potentially hazardous to handle and store. This compound is also relatively expensive to synthesize, which may limit its use in some experiments.
Orientations Futures
1. Further studies are needed to fully understand the mechanism of action of 4,5,6,7-tetrachloro-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione and its effects on normal cells.
2. This compound has potential applications in the field of photodynamic therapy, and further studies are needed to optimize its use as a photosensitizer.
3. This compound has been shown to exhibit antimicrobial activity, and further studies are needed to explore its potential as an antimicrobial agent.
4. This compound has potential applications in the field of organic solar cells, and further studies are needed to optimize its use as a photosensitizer in this application.
5. This compound has been shown to exhibit cytotoxicity against cancer cells, and further studies are needed to explore its potential as an anticancer agent.
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. While its mechanism of action and effects on normal cells are not fully understood, this compound has shown promise as an anticancer agent, photosensitizer, and antimicrobial agent. Further studies are needed to fully explore its potential in these applications.
Méthodes De Synthèse
The synthesis of 4,5,6,7-tetrachloro-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione involves the reaction of 4-nitrothiophenol with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound.
Applications De Recherche Scientifique
4,5,6,7-tetrachloro-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various fields such as cancer therapy, photodynamic therapy, and as a photosensitizer in organic solar cells. This compound has been shown to exhibit cytotoxicity against cancer cells and has been studied as a potential anticancer agent. In photodynamic therapy, this compound can be used as a photosensitizer to selectively destroy cancer cells upon exposure to light. This compound has also been studied as a potential photosensitizer in organic solar cells due to its high electron affinity and good electron transport properties.
Propriétés
IUPAC Name |
4,5,6,7-tetrachloro-2-[4-(4-nitrophenyl)sulfanylphenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Cl4N2O4S/c21-15-13-14(16(22)18(24)17(15)23)20(28)25(19(13)27)9-1-5-11(6-2-9)31-12-7-3-10(4-8-12)26(29)30/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSNKXNBENOWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)SC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8Cl4N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide](/img/structure/B4966394.png)
amino]-N-(3-methylbutyl)benzamide](/img/structure/B4966395.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B4966399.png)
![(3aS*,5S*,9aS*)-5-(5-isopropyl-1H-pyrazol-3-yl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4966405.png)


![N'-[(4-methylphenyl)sulfonyl]-N-(4-pentylbicyclo[2.2.2]oct-1-yl)ethanehydrazonamide](/img/structure/B4966442.png)
![3-(benzyloxy)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4966443.png)
![2-{2-chloro-4-[(cyclopentylamino)sulfonyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B4966446.png)

![methyl 6-[3-(difluoromethoxy)phenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B4966477.png)
![N,N-dimethyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4966488.png)

![2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B4966497.png)